molecular formula C12H15ClO B3431633 2-(4-Chlorophenyl)cyclohexan-1-ol CAS No. 91767-30-5

2-(4-Chlorophenyl)cyclohexan-1-ol

Cat. No. B3431633
CAS RN: 91767-30-5
M. Wt: 210.70 g/mol
InChI Key: IJTCXAWGMMJYLJ-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)cyclohexan-1-ol” is a chemical compound with the molecular formula C12H15ClO and a molecular weight of 210.7 . It is categorized as an impurity, metabolite, intermediate, pharmaceutical standard, and fine chemical .


Synthesis Analysis

The synthesis of a similar compound, ketamine, has been reported in a research paper . The synthesis involved a five-step process starting with cyclohexanone reacting with 2-chlorophenyl magnesium bromide reagent. This was followed by dehydration in the presence of an acidic ionic liquid to obtain 1-(2-chlorophenyl)-cyclohexene . The synthesized alkene was then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The intermediate was then iminated by methyl amine and finally, the obtained imine was rearranged at elevated temperature to synthesize ketamine .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclohexane ring attached to a 4-chlorophenyl group and a hydroxyl group . Further structural analysis would require more specific data such as NMR or X-ray crystallography results.

Scientific Research Applications

  • Catalytic Applications : Bovkun, Sasson, and Blum (2005) discussed the conversion of chlorophenols into cyclohexane using a recyclable Pd-Rh catalyst. This process involves hydrodechlorination and hydrogenation steps, converting chlorophenols into cyclohexanol, which is then dehydrated to cyclohexene and transformed into cyclohexane (Bovkun, Sasson, & Blum, 2005).

  • Synthetic Methods : Ye (2007) developed an improved synthesis method for 4-(4-Chlorophenyl)cyclohexanol. The method involves a sequence of reactions, including Friedel-Crafts reaction and Baeyer-Villiger reaction, leading to higher yields compared to previous methods (Ye, 2007).

  • Crystal Structure Analysis : Shi et al. (2007) conducted a study on the crystal structure of a related compound, 5,5-dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one, revealing insights into molecular conformation and intramolecular hydrogen bonding (Shi et al., 2007).

  • Biocatalysis : Chen et al. (2021) explored the biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system. This method utilizes recombinant Escherichia coli as a catalyst, demonstrating high efficiency and enantiomeric excess (Chen et al., 2021).

  • Degradation and Mineralization : Lei et al. (2021) studied the degradation and mineralization mechanism of 4-chlorophenol using phosphomolybdic acid and hydrogen peroxide. This research is relevant to environmental chemistry, highlighting the transformation pathways and degradation products, including cyclohexanone and related compounds (Lei et al., 2021).

Mechanism of Action

Target of Action

The primary targets of 2-(4-Chlorophenyl)cyclohexan-1-ol are currently unknown. This compound is structurally similar to ketamine , which primarily targets the NMDA receptor, a type of glutamate receptor in the brain.

Mode of Action

The mode of action of this compound is not well-studied. Given its structural similarity to ketamine, it may interact with its targets in a similar manner. Ketamine acts as an antagonist at the NMDA receptor, blocking the action of glutamate and reducing neuronal excitation

Biochemical Pathways

The specific biochemical pathways affected by this compound are not well-documented. If it acts similarly to ketamine, it may affect pathways involving glutamate, a key neurotransmitter in the brain. By blocking NMDA receptors, ketamine disrupts glutamatergic signaling, which can have downstream effects on mood, perception, and cognition .

Result of Action

If it acts similarly to ketamine, it may have anesthetic and analgesic effects, reducing pain and inducing a state of unconsciousness

properties

IUPAC Name

2-(4-chlorophenyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTCXAWGMMJYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001305423
Record name 2-(4-Chlorophenyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001305423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91767-30-5
Record name 2-(4-Chlorophenyl)cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91767-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001305423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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